molecular formula C12H17BN2O5 B1466120 2-Methoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1083168-94-8

2-Methoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1466120
CAS No.: 1083168-94-8
M. Wt: 280.09 g/mol
InChI Key: XWXOPFXUTOQOSM-UHFFFAOYSA-N
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Description

2-Methoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a methoxy group, a nitro group, and a boronic ester

Biochemical Analysis

Biochemical Properties

2-Methoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a significant role in biochemical reactions, particularly in the field of organic synthesis and drug development. The boronic ester group in this compound allows it to interact with enzymes, proteins, and other biomolecules through reversible covalent bonding. This interaction is crucial in enzyme inhibition, where the compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can interact with proteins that have diol-containing side chains, forming stable complexes that can modulate protein function and activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with key signaling molecules, it can modulate pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, the compound’s ability to form reversible covalent bonds with biomolecules can lead to changes in gene expression patterns, affecting cellular functions such as growth, apoptosis, and metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the reversible covalent bonding with diol-containing biomolecules, which can inhibit enzyme activity or alter protein function . This compound can also act as an enzyme inhibitor by binding to the active site of enzymes, preventing substrate access and subsequent catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression patterns.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as enzyme inhibition and modulation of protein function . At high doses, it can lead to toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can further interact with biomolecules. These metabolic pathways can influence the compound’s biochemical activity and its effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Various nucleophiles depending on the desired substitution.

    Coupling Reagents: Palladium catalysts, bases such as potassium carbonate, and aryl or vinyl halides.

Major Products Formed

    Aminopyridine Derivatives: From the reduction of the nitro group.

    Substituted Pyridines: From nucleophilic substitution reactions.

    Biaryl Compounds: From Suzuki-Miyaura coupling reactions.

Scientific Research Applications

2-Methoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. The presence of the nitro group, methoxy group, and boronic ester makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-methoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BN2O5/c1-11(2)12(3,4)20-13(19-11)8-6-9(15(16)17)10(18-5)14-7-8/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXOPFXUTOQOSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90726161
Record name 2-Methoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083168-94-8
Record name 2-Methoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1083168-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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